Prosultiamine hydrochloride

Description

Historical Context of Thiamine (B1217682) Derivative Investigations

The investigation into thiamine derivatives arose from the need to overcome the limitations of thiamine (vitamin B1) itself, particularly its poor absorption and stability. The prevalence of beriberi, a disease caused by thiamine deficiency, in Asia spurred significant research efforts in the mid-20th century. tandfonline.com A pivotal moment in this field was the discovery of allithiamine in garlic in the 1950s. tandfonline.comwikipedia.orgtandfonline.com Allithiamine, a lipid-soluble derivative, demonstrated superior absorption compared to the water-soluble thiamine hydrochloride. researchgate.net This discovery, made by Japanese researchers, provided a strong impetus for the study of thiamine as a therapeutic agent beyond simple vitamin replacement. tandfonline.comtandfonline.com

Following the discovery of allithiamine, a concerted research effort, notably by Takeda Pharmaceutical Company, led to the chemical synthesis of a variety of thiamine derivatives, including prosultiamine (B1679732). kyoto-u.ac.jpncats.io Prosultiamine, also known as thiamine propyl disulfide, is a homolog of allithiamine. wikipedia.orgncats.io The primary goal of developing these synthetic derivatives was to enhance bioavailability and therapeutic efficacy. patsnap.com The research focus included detailed investigations into their physicochemical properties, mechanisms of action, and potential clinical applications. kyoto-u.ac.jp

Rationale for Academic Inquiry into Prosultiamine Hydrochloride

The primary rationale for the academic inquiry into this compound stems from its enhanced pharmacokinetic properties compared to thiamine. As a lipophilic compound, prosultiamine is more readily absorbed from the gastrointestinal tract and can more effectively cross cellular membranes, including the blood-brain barrier. patsnap.comvulcanchem.compatsnap.com This increased bioavailability makes it a more potent option for addressing thiamine deficiency-related conditions. patsnap.com

Upon absorption, prosultiamine is converted in the body to thiamine, which is essential for carbohydrate metabolism and nerve function. patsnap.compatsnap.com Thiamine serves as a critical coenzyme for several key enzymes, including pyruvate (B1213749) dehydrogenase and transketolase. vulcanchem.compatsnap.com By ensuring higher and more sustained levels of thiamine in tissues, prosultiamine can effectively support cellular energy production, particularly in high-demand tissues like the brain and nerves. vulcanchem.compatsnap.com

Furthermore, research has expanded to investigate the potential of prosultiamine in other therapeutic areas. Notably, it has been studied for its effects on the human T-lymphotropic virus type I (HTLV-I), where it has shown the ability to reduce viral load. ncats.ioresearchgate.netwikipedia.org This has opened new avenues for research into its antiviral and immunomodulatory properties.

Structure

3D Structure of Parent

Properties

CAS No. |

973-99-9 |

|---|---|

Molecular Formula |

C15H25ClN4O2S2 |

Molecular Weight |

393 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride |

InChI |

InChI=1S/C15H24N4O2S2.ClH/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16;/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18);1H/b14-11+; |

InChI Key |

DURRYBGTQKKQBR-JHGYPSGKSA-N |

SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO.Cl |

Isomeric SMILES |

CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO.Cl |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO.Cl |

Other CAS No. |

973-99-9 |

Related CAS |

59-58-5 (Parent) |

Synonyms |

Alinamin prosultiamine prosultiamine hydrochloride thiamine propyl disulfide thiamine propyldisulfide thiamine propyldisulphide thiaminepropyldisulfide |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Prosultiamine Hydrochloride

Structural Features and Chemical Reactivity

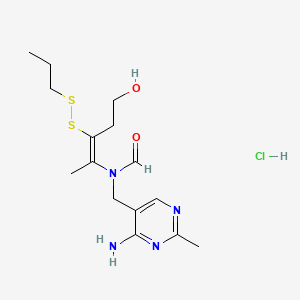

Prosultiamine (B1679732), with the chemical name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]formamide, is a derivative of allithiamine. vulcanchem.com Its structure is characterized by the substitution of the allyl disulfide group found in allithiamine with a propyl disulfide moiety. vulcanchem.comniph.go.jp This structural modification is key to its enhanced stability and absorption. vulcanchem.com

Disulfide Moiety and its Role in Intracellular Interactions

A defining feature of prosultiamine's structure is its disulfide moiety. niph.go.jpresearchgate.netscispace.com This disulfide bond is central to its biological activity. Research has shown that this moiety can interact with intracellular molecules containing thiol groups, such as thioredoxin and glutathione (B108866). niph.go.jptermedia.pl This interaction can disrupt the intracellular redox system, leading to a cascade of events, including the induction of caspase-dependent apoptosis in certain cell types. researchgate.nettermedia.plmedchemexpress.cn For instance, studies on Human T-lymphotropic virus type-I (HTLV-I)-infected cells have demonstrated that prosultiamine can induce apoptosis through the disruption of intracellular redox reactions, a mechanism attributed to its disulfide moiety. researchgate.net

Lipophilic Nature and its Impact on Biological Penetration

Prosultiamine is a lipophilic, or fat-soluble, molecule. patsnap.compatsnap.com This characteristic is a significant advantage over the water-soluble thiamine (B1217682), as it allows for more efficient absorption through the intestinal wall and better penetration of cell membranes, including the blood-brain barrier. patsnap.compatsnap.comnih.gov The lipophilic nature of prosultiamine facilitates higher intracellular concentrations of thiamine, particularly in tissues with high metabolic demand like the brain, heart, and skeletal muscles. patsnap.com This enhanced penetration is a crucial factor in its increased bioavailability compared to thiamine hydrochloride. vulcanchem.comdrugfuture.com

Metabolic Transformation Pathways

Once absorbed, prosultiamine undergoes metabolic transformation to release thiamine and other active metabolites. patsnap.com

Conversion to Thiamine and Other Active Metabolites

The primary metabolic pathway of prosultiamine involves the hydrolysis of its disulfide bond. patsnap.com This process releases thiamine, which can then be utilized by the body. patsnap.comncats.ioncats.io In addition to thiamine, this conversion also yields other metabolites. patsnap.com The sustained release of thiamine from prosultiamine allows for prolonged thiamine activity within the body. patsnap.com

Hepatic Bioconversion Processes

The liver plays a crucial role in the bioconversion of prosultiamine. patsnap.com After absorption from the gastrointestinal tract, prosultiamine is transported to the liver, where it is converted into thiamine and other active metabolites. patsnap.com This hepatic transformation ensures that a steady supply of thiamine is available for various physiological functions.

Interaction with Thiamine-Dependent Enzyme Systems

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate metabolism. patsnap.comnih.gov These enzymes include pyruvate (B1213749) dehydrogenase, alpha-ketoglutarate (B1197944) dehydrogenase, and transketolase. patsnap.com By increasing the bioavailability of thiamine, prosultiamine ensures the optimal functioning of these thiamine-dependent enzyme systems. patsnap.com This is critical for processes such as the oxidative decarboxylation of alpha-keto acids and the pentose (B10789219) phosphate (B84403) pathway, which are fundamental for cellular energy production. patsnap.com

Cofactor Activity in Carbohydrate Metabolism

Prosultiamine, by serving as a precursor to thiamine pyrophosphate (TPP), plays a critical role in carbohydrate metabolism. TPP is an indispensable coenzyme for several enzymatic complexes that are central to the breakdown of carbohydrates and the generation of cellular energy.

Pyruvate Dehydrogenase Complex Function

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex located in the mitochondria that serves as a crucial link between glycolysis and the citric acid cycle. wikipedia.org It catalyzes the irreversible oxidative decarboxylation of pyruvate, the end-product of glycolysis, to form acetyl-CoA, CO2, and NADH. nih.gov This reaction is a pivotal regulatory point in cellular energy metabolism. wikipedia.org

The function of the PDC is critically dependent on thiamine pyrophosphate (TPP), which acts as a coenzyme for the pyruvate dehydrogenase (E1) component of the complex. nih.govnih.gov Prosultiamine ensures the availability of thiamine for conversion to TPP, which is essential for the E1 enzyme to bind and decarboxylate pyruvate. In cases of thiamine deficiency, the activity of the PDC is impaired, leading to a decreased conversion of pyruvate to acetyl-CoA and an accumulation of pyruvate and lactate. oregonstate.edu Certain genetic mutations in the PDC can lead to a decreased affinity for TPP; in such cases, an increased availability of thiamine, as can be provided by prosultiamine, may help to enhance PDC activity. nih.gov

Table 1: Components of the Pyruvate Dehydrogenase Complex

| Component | Enzyme Name | Coenzyme/Cofactor | Function |

|---|---|---|---|

| E1 | Pyruvate dehydrogenase | Thiamine pyrophosphate (TPP) | Catalyzes the decarboxylation of pyruvate. nih.gov |

| E2 | Dihydrolipoamide acetyltransferase | Lipoamide, Coenzyme A | Catalyzes the transfer of the acetyl group to Coenzyme A. uniprot.org |

Alpha-Ketoglutarate Dehydrogenase Activity

The alpha-ketoglutarate dehydrogenase complex (KGDHC) is another key multi-enzyme complex in the citric acid cycle, structurally and functionally similar to the PDC. nih.gov It catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA, a critical step in the energy-generating pathway that also produces NADH. nih.govnih.gov

Transketolase Pathway Modulation

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP). cornell.eduplos.org This enzyme is dependent on thiamine pyrophosphate (TPP) to catalyze the transfer of two-carbon units from a ketose donor to an aldose acceptor. cornell.eduplos.org These reactions are crucial for the interconversion of sugar phosphates, allowing the synthesis of ribose-5-phosphate (B1218738) for nucleotide production and the regeneration of glycolytic intermediates. mhmedical.comnih.gov

By ensuring a sufficient supply of thiamine for TPP synthesis, prosultiamine indirectly modulates the activity of the transketolase pathway. vulcanchem.compatsnap.com The activity of transketolase is particularly sensitive to thiamine availability and is often used as a functional marker for thiamine status. droracle.ai Proper transketolase function is essential for maintaining the balance between the oxidative and non-oxidative branches of the PPP. plos.org

Involvement in the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. mhmedical.comcreative-proteomics.com It has two primary functions: the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids. mhmedical.comcreative-proteomics.com

Prosultiamine's role in the PPP is mediated through its conversion to thiamine pyrophosphate (TPP), which is a vital cofactor for transketolase. cornell.edupatsnap.com Transketolase functions in the non-oxidative branch of the PPP, catalyzing the reversible transfer of a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate, yielding glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. cornell.edu It also catalyzes the transfer of a two-carbon fragment from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. cornell.edu These reactions link the PPP with glycolysis. plos.org Therefore, by supporting transketolase activity, prosultiamine is involved in the crucial functions of the PPP, including the synthesis of nucleotide precursors and the production of intermediates that can re-enter the glycolytic pathway. vulcanchem.comnih.gov

Table 2: Key Thiamine Pyrophosphate (TPP) Dependent Enzymes in Carbohydrate Metabolism

| Enzyme | Metabolic Pathway | Function | Reference |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Link between Glycolysis and Citric Acid Cycle | Converts pyruvate to acetyl-CoA. | cornell.eduresearchgate.net |

| Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC) | Citric Acid Cycle | Converts alpha-ketoglutarate to succinyl-CoA. | cornell.eduresearchgate.net |

| Transketolase | Pentose Phosphate Pathway | Interconversion of sugar phosphates. | cornell.eduresearchgate.net |

Cellular and Subcellular Mechanisms of Prosultiamine Hydrochloride Action

Cellular Uptake and Intracellular Distribution Dynamics

The dynamics of prosultiamine's uptake and distribution are fundamentally linked to its fat-soluble properties, which distinguish it from the water-soluble thiamine (B1217682) hydrochloride. patsnap.comgoogle.com This characteristic allows for more efficient passage into and through various biological compartments.

Prosultiamine's enhanced ability to permeate cell membranes is a direct consequence of its lipophilicity. vulcanchem.com Unlike thiamine, which has limited absorption in the gastrointestinal tract, the fat-soluble structure of prosultiamine (B1679732) allows it to be more readily absorbed through the intestinal wall. patsnap.com This structural modification enables efficient crossing of cellular membranes, a critical factor in its enhanced bioavailability. vulcanchem.com The primary mechanism for this permeation is believed to be passive diffusion across the lipid bilayer of cell membranes, driven by its ability to dissolve in lipids.

A significant feature of prosultiamine is its capacity to cross the blood-brain barrier (BBB) more effectively than thiamine. patsnap.compatsnap.com The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system (CNS). nih.govnih.gov The lipophilic nature of prosultiamine facilitates its transit across this barrier, enabling it to deliver its therapeutic benefits directly to the CNS. patsnap.com This allows for the attainment of higher intracellular concentrations of thiamine in nervous tissues, which is particularly important for neurological function and the treatment of CNS-related thiamine deficiencies. ncats.iopatsnap.com

Following administration and absorption, prosultiamine leads to higher and more sustained intracellular concentrations of thiamine, especially in tissues characterized by high metabolic demand. patsnap.com These tissues include the brain, heart, and skeletal muscles. patsnap.com The efficient uptake and subsequent conversion of prosultiamine to thiamine within the cells ensure a lasting supply of this essential cofactor for critical metabolic processes. nih.govpatsnap.com This enhanced retention and distribution profile means that thiamine-dependent enzymatic reactions, crucial for energy production from carbohydrates, can function optimally in these high-demand tissues. patsnap.com

Table 1: Cellular Uptake and Distribution Characteristics of Prosultiamine

| Characteristic | Mechanism / Finding | Implication |

|---|---|---|

| Cell Membrane Permeation | A lipophilic molecule that readily dissolves in lipids, facilitating passive diffusion across cell membranes. patsnap.compatsnap.comvulcanchem.com | Enhanced absorption from the gastrointestinal tract compared to water-soluble thiamine. patsnap.com |

| Blood-Brain Barrier Translocation | The fat-soluble structure allows for more effective crossing of the blood-brain barrier. patsnap.compatsnap.com | Achieves higher concentrations in the central nervous system, delivering thiamine to neuronal tissues. ncats.io |

| Tissue Accumulation | Facilitates higher intracellular thiamine concentrations, particularly in tissues with high metabolic rates (e.g., brain, heart). patsnap.com | Provides sustained thiamine activity for essential metabolic functions in energy-dependent tissues. patsnap.com |

Regulation of Cellular Homeostasis and Redox State

Prosultiamine influences cellular homeostasis not only by replenishing thiamine levels but also through direct effects on the intracellular redox environment. This is largely mediated by the disulfide moiety within its chemical structure.

Research indicates that prosultiamine can induce the disruption of the intracellular redox system. nih.gov This action is attributed to the disulfide bond in its structure, which can interact with intracellular molecules containing thiol groups, such as glutathione (B108866). nih.govnih.gov This interaction can lead to a temporary shift in the cellular redox balance. researchgate.net In specific contexts, such as in human T-lymphotropic virus type I (HTLV-I)-infected cells, this disruption of redox reactions is a key part of its mechanism of action. nih.govresearchgate.net

The disruption of the redox balance by prosultiamine can modulate cellular responses to oxidative stress. patsnap.com In certain pathological cells, this modulation can trigger specific signaling pathways. For instance, in HTLV-I-infected T-cells, prosultiamine has been shown to induce caspase-dependent apoptosis. researchgate.netresearchgate.netmedchemexpress.com This process is believed to occur through the mitochondrial pathway, suggesting that the drug's effect on the redox state can initiate a programmed cell death cascade. researchgate.netresearchgate.net This targeted effect highlights how prosultiamine can modulate cellular stress responses to therapeutic ends, particularly in antiviral applications. wikipedia.orgnih.gov While thiamine itself has antioxidant properties, the disulfide group in prosultiamine provides an additional mechanism for interacting with and modulating the cell's redox control systems. researchgate.net

Table 2: Effects of Prosultiamine on Cellular Redox State

| Effect | Proposed Mechanism | Target / Context | Cellular Outcome |

|---|---|---|---|

| Disruption of Redox Balance | The disulfide moiety reacts with intracellular thiol-containing molecules. nih.gov | HTLV-I-infected T-cells. researchgate.net | Alteration of the intracellular redox environment. researchgate.net |

| Modulation of Oxidative Stress | Induction of apoptosis via disruption of the intracellular redox system. nih.gov | HTLV-I-infected T-cells. medchemexpress.com | Induction of caspase-dependent apoptosis through the mitochondrial pathway. researchgate.netresearchgate.net |

Influence on Intracellular Reactive Oxygen Species Levels

Prosultiamine hydrochloride exerts a significant influence on the intracellular redox environment. Its mechanism of action involves the disruption of intracellular redox reactions, which is attributed to the disulfide moiety within its chemical structure. researchgate.netmedchemexpress.comnih.gov This disulfide group can react with intracellular molecules that contain thiol groups, thereby altering the cell's redox balance. nih.gov

A primary target of this action is the thioredoxin system, a crucial component in maintaining cellular redox homeostasis. researchgate.netmdpi.com The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), facilitates the reduction of other proteins by catalyzing cysteine thiol-disulfide exchange reactions. mdpi.comyeastgenome.org Research has demonstrated that prosultiamine induces changes in the thioredoxin system, indicating a direct interference with the cell's antioxidant defense and redox signaling capabilities. researchgate.net This disruption leads to an altered oxidative state within the cell, which is a critical factor in its subsequent biological effects.

Apoptosis Induction in Specific Cell Populations

Prosultiamine has been identified as an inducer of apoptosis, or programmed cell death, in specific cell populations, most notably in Human T-lymphotropic virus type-I (HTLV-I)-infected cells. researchgate.netnih.gov This targeted induction of apoptosis forms the basis of its therapeutic potential in conditions associated with these cells. researchgate.netwikipedia.org

The apoptotic process initiated by prosultiamine is characterized as being caspase-dependent. researchgate.netmedchemexpress.comresearchgate.net Caspases are a family of cysteine proteases that are central to the execution of programmed cell death. wikipedia.org They exist as inactive zymogens (pro-caspases) and are activated in a cascade following an appropriate stimulus. wikipedia.org This cascade involves initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). nih.gov The activation of these enzymes ensures that cellular components are degraded in a controlled manner, leading to cell death without inducing a significant inflammatory response. wikipedia.org Studies confirm that prosultiamine treatment triggers this caspase-dependent mechanism in HTLV-I-infected T-cell lines. researchgate.netmedchemexpress.com

The caspase-dependent apoptosis induced by prosultiamine proceeds through the intrinsic, or mitochondrial, pathway. researchgate.netresearchgate.net This pathway is initiated by intracellular stress signals and is critically regulated by the mitochondria. nih.gov A key event in this process is the loss of the mitochondrial membrane potential. researchgate.net Research demonstrates that treatment with prosultiamine leads to this loss of potential in HTLV-I-infected cells. researchgate.netresearchgate.net This permeabilization of the mitochondrial outer membrane allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. nih.gov This release triggers the formation of the apoptosome, a protein complex that recruits and activates the initiator caspase-9, which in turn activates downstream executioner caspases like caspase-3, culminating in cell death. nih.gov The finding that a pan-caspase inhibitor, z-VAD-fmk, could recover the loss of mitochondrial membrane potential in prosultiamine-treated cells further solidifies the role of the caspase-dependent mitochondrial pathway. researchgate.netresearchgate.net

The selective targeting of Human T-lymphotropic virus type-I (HTLV-I)-infected cells by prosultiamine is rooted in its unique mechanism of action. The antiviral action involves the disruption of cellular redox systems, specifically through induced changes in the thioredoxin system. researchgate.net The disulfide moiety in the prosultiamine molecule is thought to react with thiol-containing molecules within the HTLV-I-infected cells, leading to a disruption of the intracellular redox system. nih.gov This targeted disruption creates a state of oxidative stress that preferentially triggers the caspase-dependent mitochondrial apoptotic pathway in these virally infected cells, leading to their elimination. researchgate.net This mechanism has been shown to reduce the HTLV-I proviral load in peripheral blood mononuclear cells, providing a virological basis for its therapeutic effect. researchgate.netmdpi.com

Cell Signaling Pathway Modulation

This compound's biological effects are mediated through the modulation of key intracellular signaling pathways. Its ability to induce apoptosis and alter the cellular redox state are direct consequences of its interaction with specific signal transduction cascades.

Prosultiamine directly interacts with and modulates at least two critical signal transduction cascades: the intrinsic apoptosis pathway and the thioredoxin redox signaling pathway.

Intrinsic Apoptosis Signaling Cascade: As detailed previously, prosultiamine activates the mitochondrial pathway of apoptosis. researchgate.net This is a complex signaling cascade that begins with the permeabilization of the mitochondrial membrane, followed by the release of cytochrome c. nih.gov Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), initiating the assembly of the apoptosome, which recruits and activates initiator caspase-9. nih.gov Activated caspase-9 then proteolytically activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov By triggering this cascade, prosultiamine directly engages one of the cell's core programmed death pathways.

Thioredoxin Redox Signaling: Prosultiamine's disulfide moiety allows it to interfere with thiol-based redox systems. researchgate.netnih.gov It has been shown to induce changes in the thioredoxin system, which is a pivotal signaling hub for controlling cellular redox balance and protecting against oxidative stress. researchgate.netmdpi.com This system regulates the activity of numerous transcription factors and enzymes through dithiol-disulfide exchange reactions. mdpi.com By modulating the thioredoxin system, prosultiamine can influence a wide array of downstream cellular processes that are dependent on redox state, ultimately contributing to the induction of apoptosis.

Data Tables

Table 1: Summary of this compound's Cellular Mechanisms

| Mechanism | Target System/Molecule | Cellular Outcome | Reference |

|---|---|---|---|

| Redox Disruption | Thiol-containing molecules, Thioredoxin system | Altered intracellular redox balance, Oxidative stress | researchgate.net, nih.gov |

| Apoptosis Induction | HTLV-I-infected T-cells | Programmed cell death | researchgate.net, nih.gov |

| Pathway Activation | Caspase cascade, Mitochondrial pathway | Caspase-dependent apoptosis | researchgate.net, medchemexpress.com, researchgate.net |

Table 2: Key Events in Prosultiamine-Induced Apoptosis

| Step | Pathway Component | Description | Reference |

|---|---|---|---|

| 1. Initiation | Disruption of Redox Homeostasis | Prosultiamine's disulfide moiety interacts with the thioredoxin system. | researchgate.net |

| 2. Mitochondrial Involvement | Mitochondrial Membrane | Loss of mitochondrial membrane potential. | researchgate.net, researchgate.net |

| 3. Apoptosome Formation | Cytochrome c, Apaf-1, Caspase-9 | Release of cytochrome c leads to the assembly of the apoptosome and activation of caspase-9. | nih.gov |

| 4. Execution | Executioner Caspases (e.g., Caspase-3) | Activated initiator caspases cleave and activate executioner caspases, leading to cell death. | nih.gov |

Potential Influence on G Protein-Coupled Receptor Signaling

G protein-coupled receptors (GPCRs) represent a vast family of transmembrane proteins that play a crucial role in transducing extracellular signals into intracellular responses. frontiersin.orgnih.gov These receptors are activated by a wide variety of ligands, including hormones, neurotransmitters, and photons, which trigger conformational changes and subsequent activation of intracellular G proteins. nih.govwikipedia.org The activation of G proteins initiates downstream signaling cascades, such as the cyclic adenosine (B11128) 3,5-monophosphate (cAMP) and phosphatidylinositol signal pathways, regulating numerous physiological processes. nih.govwikipedia.org

Currently, there is a lack of direct scientific evidence in the existing literature to suggest that this compound functions as a direct modulator of G protein-coupled receptor signaling. The primary mechanism of prosultiamine is centered on its function as a lipophilic thiamine (vitamin B1) prodrug, which allows it to more easily cross cell membranes and the blood-brain barrier. patsnap.comvulcanchem.com Upon absorption, it is converted into thiamine, which acts as a vital coenzyme in carbohydrate metabolism. patsnap.comvulcanchem.com The molecular structure of prosultiamine or its active metabolite, thiamine, does not align with the typical ligands that bind to and activate GPCRs. While some G protein-coupled receptors can be stimulated by various cellular stimuli genome.jp, a direct interaction with prosultiamine has not been documented. Research into the broader effects of thiamine and its derivatives on cellular signaling is ongoing, but a specific link to GPCR modulation by prosultiamine remains to be established.

Effects on Receptor Tyrosine Kinase Pathways

Receptor tyrosine kinases (RTKs) are a class of high-affinity cell surface receptors that are critical components of signaling pathways governing cell growth, differentiation, metabolism, and motility. nih.gov These receptors are typically activated by the binding of polypeptide ligands, such as growth factors (e.g., epidermal growth factor, platelet-derived growth factor), which induces receptor dimerization and autophosphorylation of specific tyrosine residues within the receptor's intracellular domain. nih.govwikipedia.org This phosphorylation creates docking sites for various downstream signaling proteins, initiating complex intracellular cascades. nih.gov

There is no direct evidence from current research to indicate that this compound exerts a direct effect on receptor tyrosine kinase pathways. The established function of prosultiamine is to increase the bioavailability of thiamine, a small molecule essential for enzymatic reactions in metabolic pathways. patsnap.comncats.io The ligands that activate RTKs are typically proteins or polypeptides, and the structure of prosultiamine does not suggest it would act as an agonist or antagonist at these receptor sites. nih.gov While RTKs can signal through shared intracellular pathways that might be influenced by the cell's metabolic state elifesciences.orgdrugtargetreview.com, a direct modulatory role for prosultiamine on the RTK itself or its immediate downstream effectors has not been identified. Further research would be necessary to explore any potential indirect influence of prosultiamine-driven metabolic changes on the long-term activity or expression of RTK signaling components.

Modulation of Phosphorylation-Dependent Signaling Networks (e.g., MAP Kinase, PI3K/Akt)

Phosphorylation-dependent signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are central to the regulation of fundamental cellular processes such as proliferation, survival, and apoptosis. genome.jpnih.gov The PI3K/Akt pathway is often activated by growth factors through RTKs or GPCRs and is a key regulator of cell survival and metabolism. genome.jpmdpi.com The MAPK cascade is a multi-tiered kinase pathway that transduces extracellular signals to an array of cellular responses. nih.gov

While direct modulation of these pathways by prosultiamine is not extensively documented, a significant mechanism of action for the compound involves the induction of apoptosis in specific cell types, such as human T-lymphotropic virus type I (HTLV-I)-infected cells. researchgate.netspringermedizin.de Research has shown that prosultiamine can induce caspase-dependent apoptosis in these cells by disrupting intracellular redox reactions. researchgate.netspringermedizin.demedchemexpress.com

The PI3K/Akt and MAPK signaling pathways are critically involved in the regulation of apoptosis. The PI3K/Akt pathway is predominantly a pro-survival pathway; its inhibition can lead to the promotion of apoptosis. mdpi.comnih.gov Conversely, the MAPK family (which includes JNK, p38, and ERK) has more complex roles, where JNK and p38 are generally considered pro-apoptotic in response to cellular stress, while ERK is often associated with cell survival and proliferation. nih.govmedchemexpress.com

The induction of apoptosis by prosultiamine through redox disruption likely involves the modulation of these key signaling networks. For instance, disruption of the intracellular redox state can be a potent activator of stress-related MAPK pathways like JNK and p38, which in turn can trigger the caspase cascade. Although it is established that prosultiamine initiates this apoptotic process springermedizin.demedchemexpress.com, the specific upstream and downstream effectors within the MAPK and PI3K/Akt pathways that are directly targeted or modulated by the compound have not been fully elucidated. The observed pro-apoptotic effect suggests a potential inhibition of the PI3K/Akt survival pathway or activation of pro-apoptotic arms of the MAPK pathway. However, detailed studies mapping these specific molecular interactions are required to confirm this hypothesis.

Table 1: General Roles of Key Signaling Pathways in Apoptosis

| Signaling Pathway | General Function in Apoptosis | Key Protein Components |

| PI3K/Akt | Primarily promotes cell survival and inhibits apoptosis. | PI3K, Akt, PTEN |

| MAPK/JNK | Generally activated by cellular stress to promote apoptosis. | JNK (c-Jun N-terminal kinase) |

| MAPK/p38 | Activated by stress signals, often leading to apoptosis. | p38 MAPK |

| MAPK/ERK | Typically promotes cell proliferation and survival. | ERK (Extracellular signal-regulated kinase) |

Preclinical Pharmacological and Efficacy Research

In Vitro Pharmacological Investigations

In the realm of preclinical research, in vitro studies have been instrumental in elucidating the cellular mechanisms of prosultiamine (B1679732) hydrochloride. These investigations have primarily focused on its effects on thiamine (B1217682) diphosphate (B83284) levels, its impact on viral replication in infected cell lines, and its ability to induce programmed cell death.

Thiamine is an essential vitamin that, in its active form as thiamine diphosphate (ThDP), serves as a critical cofactor for enzymes involved in carbohydrate and energy metabolism. plos.org Prosultiamine was developed as a lipid-soluble derivative of thiamine to improve its absorption and tissue distribution. wikipedia.org While it is understood that prosultiamine is converted to thiamine after absorption, specific in vitro studies detailing the direct quantitative assessment of thiamine diphosphate (ThDP) levels in various cell cultures following treatment with prosultiamine hydrochloride are not extensively detailed in the currently available research. The metabolically active form, ThDP, is synthesized from thiamine and ATP by the enzyme thiamine diphosphokinase. sigmaaldrich.com It is known that mitochondria isolated from cultured human cells, including lymphoblasts, can efficiently take up ThDP. nih.gov However, direct experimental data from in vitro studies quantifying the increase in intracellular ThDP concentrations in different cell lines upon administration of this compound remains a subject for further investigation.

A significant area of in vitro research has been the evaluation of prosultiamine's effect on Human T-lymphotropic virus type-I (HTLV-I), the retrovirus associated with adult T-cell leukemia/lymphoma (ATL) and HTLV-I-associated myelopathy/tropical spastic paraparesis (HAM/TSP). researchgate.netwho.int Studies have demonstrated that prosultiamine has the potential to be a therapeutic agent against HTLV-I by reducing the proviral load in infected cells. researchgate.netncats.io

In one study, treatment of peripheral blood CD4(+) T-cells from patients with HAM/TSP with prosultiamine in vitro led to a significant decrease in HTLV-I proviral copy numbers. researchgate.net This effect is attributed to the induction of apoptosis in the HTLV-I-infected cells. researchgate.net Further research on an HTLV-I-infected T-cell line, HCT-1, derived from a HAM/TSP patient, also showed a reduction in proviral load following prosultiamine treatment. researchgate.net These findings suggest a direct antiviral or cell-targeting effect of prosultiamine on HTLV-I-infected lymphocytes.

| Cell Type | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Peripheral Blood CD4(+) T-Cells (from HAM/TSP patients) | Prosultiamine | Significant decrease in HTLV-I proviral copy numbers | researchgate.net |

| HCT-1 (HTLV-I-infected T-cell line) | Prosultiamine | Reduction in proviral load | researchgate.net |

The mechanism behind the reduction in HTLV-I proviral load by prosultiamine has been linked to its ability to induce apoptosis, or programmed cell death, in infected cells. researchgate.netmedchemexpress.com Cellular assays, including flow cytometry and western blot analysis, have been employed to investigate this pro-apoptotic effect. researchgate.net

Research has shown that prosultiamine induces caspase-dependent apoptosis in the HTLV-I-infected T-cell line, HCT-1. researchgate.net This process appears to be mediated through the mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential, which could be reversed by pretreatment with a pan-caspase inhibitor, z-VAD-fmk. researchgate.net The apoptotic activity of prosultiamine is thought to be related to the disulfide moiety in its structure, which can disrupt intracellular redox reactions. researchgate.netmedchemexpress.com This disruption of the intracellular redox system, potentially involving the thioredoxin system, is a key event in triggering the apoptotic cascade in HTLV-I-infected cells. researchgate.net

| Assay | Observation | Inferred Mechanism | Reference |

|---|---|---|---|

| Flow Cytometry & Western Blot | Induction of caspase-dependent apoptosis | Activation of the caspase cascade | researchgate.net |

| Mitochondrial Membrane Potential Assay | Loss of mitochondrial membrane potential | Involvement of the mitochondrial apoptotic pathway | researchgate.net |

Animal Model Studies for Mechanistic Elucidation

Animal models are crucial for understanding the physiological and pathological effects of compounds in a whole-organism context. Studies in animal models have provided insights into the metabolic and neurobiological effects of thiamine and its derivatives, although specific data on this compound in these models is not as extensively documented.

Thiamine deficiency (TD) can be experimentally induced in animal models, such as mice and rats, by feeding them a thiamine-deficient diet or by administering thiamine antagonists like pyrithiamine (B133093) or amprolium. nih.govnih.govrsdjournal.org These models are used to study the pathological consequences of TD and to evaluate the efficacy of thiamine supplementation.

Thiamine deficiency has severe neurological consequences, and animal models of TD are used to investigate these effects. nih.gov For instance, TD in rodents has been shown to cause neurobehavioral deficits, including anxiety and reduced locomotion, and is associated with neuroinflammation and oxidative stress. nih.govrsdjournal.org

Prosultiamine's enhanced ability to cross the blood-brain barrier suggests its potential utility in neurological conditions. patsnap.com However, specific preclinical studies in animal models detailing the neurobiological effects of this compound are limited in the available literature. Research on related compounds and conditions provides some context. For example, in a rat model of spinal cord injury, the NMDA receptor antagonist amantadine (B194251) showed protective effects by reducing inflammation and oxidative stress. researchgate.net Given that thiamine deficiency can also induce oxidative stress and neuroinflammation, it is plausible that prosultiamine could exert neuroprotective effects through similar mechanisms by restoring thiamine levels in the central nervous system. Further research is required to specifically investigate the neurobiological impact of prosultiamine in preclinical models of neurological diseases.

Evaluation of Thiamine Transport Across the Blood-Brain Barrier in Vivo

The ability of a substance to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for neurological conditions. Prosultiamine, due to its lipophilic nature, is designed to more readily penetrate cell membranes and the BBB compared to its water-soluble counterpart, thiamine. patsnap.com This enhanced transport allows for higher concentrations of thiamine to reach the brain, a tissue with high metabolic demands. patsnap.com

In vivo studies in rats have been instrumental in understanding thiamine transport across the BBB. Research has shown that thiamine crosses the BBB via both a saturable, carrier-mediated transport system and a non-saturable, passive diffusion component. nih.gov The lipophilicity of prosultiamine facilitates its passage through the lipid membranes of the endothelial cells that form the BBB, leading to increased brain thiamine levels. patsnap.com Animal models have demonstrated that lipid-soluble thiamine derivatives, like prosultiamine, result in more efficient access of thiamine to nervous tissue. ncats.ioncats.io This is a key advantage in addressing thiamine deficiency-related neurological disorders.

Comparative Preclinical Pharmacokinetics

The pharmacokinetic profile of prosultiamine has been compared to that of thiamine and other thiamine derivatives in preclinical studies, highlighting its advantages in terms of absorption, distribution, and bioavailability.

Absorption and Distribution Kinetics in Animal Systems

Prosultiamine is readily absorbed from the gastrointestinal tract. patsnap.comncats.io Unlike water-soluble thiamine, which relies on a saturable active transport mechanism for absorption, the lipophilic nature of prosultiamine allows it to be absorbed more efficiently. wikipedia.orginchem.orgnih.gov

Once absorbed, prosultiamine is widely distributed throughout the body. inchem.org Its lipophilicity facilitates its entry into various tissues, including those with high thiamine requirements like the brain, heart, and skeletal muscles. patsnap.com In the liver, prosultiamine is converted into thiamine and other active metabolites. patsnap.com Animal studies have shown that lipid-soluble thiamine derivatives lead to a long-lasting high blood concentration of thiamine, ensuring efficient delivery to nervous tissues. ncats.ioncats.io

Comparative Retention Rates and Sustained Biological Activity

A key feature of prosultiamine is its higher retention rate in the body compared to standard thiamine. patsnap.com This prolonged retention allows for sustained biological activity, providing a more extended period of therapeutic effectiveness. patsnap.com This characteristic is particularly beneficial for managing chronic thiamine deficiency and its associated disorders. patsnap.com

Bioavailability Assessment Relative to Thiamine and Other Derivatives

The bioavailability of prosultiamine is significantly higher than that of water-soluble thiamine hydrochloride. patsnap.comnih.gov Studies comparing various thiamine derivatives have consistently demonstrated the superior absorption characteristics of lipid-soluble forms.

For instance, a comparative study on the bioavailability of different thiamine preparations, including benfotiamine (B1667992) (another lipid-soluble derivative), fursultiamine (B1674287), and thiamine disulfide, showed that benfotiamine led to a more rapid and higher increase in thiamine levels in plasma and hemolysate. nih.gov Benfotiamine demonstrated significantly improved bioavailability compared to the other derivatives, with thiamine disulfide showing the lowest. nih.gov While this study did not directly include prosultiamine, the findings for benfotiamine, another lipophilic derivative, support the general principle of enhanced bioavailability for this class of compounds.

In animal models of Alzheimer's disease, benfotiamine and fursultiamine were shown to increase blood thiamine levels significantly more than thiamine itself. frontiersin.org Benfotiamine, in particular, exhibited better bioavailability than fursultiamine, resulting in higher blood concentrations of thiamine and its active form, thiamine pyrophosphate (TPP). researchgate.net These comparative data underscore the pharmacokinetic advantages of using lipid-soluble thiamine derivatives like prosultiamine for achieving higher and more sustained thiamine levels in the body.

Interactive Data Table: Comparative Bioavailability of Thiamine Derivatives

| Compound | Class | Relative Bioavailability | Key Findings in Animal/Preclinical Models |

| Prosultiamine | Lipid-soluble thiamine disulfide derivative | High | Enhanced absorption and retention, efficiently crosses the blood-brain barrier. wikipedia.orgpatsnap.com |

| Thiamine Hydrochloride | Water-soluble | Low | Absorption is limited by a saturable transport mechanism. inchem.orgnih.gov |

| Benfotiamine | Lipid-soluble S-acyl thiamine derivative | Very High | Demonstrates superior absorption and bioavailability compared to other derivatives. nih.govresearchgate.net |

| Fursultiamine | Lipid-soluble thiamine disulfide derivative | High | Shows better bioavailability than water-soluble thiamine. nih.govresearchgate.net |

| Thiamine Disulfide | Water-soluble | Low | Exhibits the lowest bioavailability in comparative studies. nih.gov |

Structure Activity Relationship Studies and Derivative Development

Synthesis and Modification of Prosultiamine (B1679732) Analogues

The creation of prosultiamine and its chemical cousins is a testament to the ingenuity of medicinal chemists. By systematically altering the thiamine (B1217682) molecule, researchers have been able to overcome the limitations of the parent vitamin, such as its low lipid solubility and dependence on intestinal transporters for absorption.

Prosultiamine is a synthetic derivative of allithiamine, a naturally occurring compound found in garlic. The synthesis of prosultiamine involves a process of hydrolysis and condensation of thiamine (Vitamin B1). This chemical modification is key to its enhanced properties. The general process for producing disulfide-type derivatives of thiamine involves mixing a thiamine compound with an organic thiosulfate in an aqueous alkaline solution.

The core of this derivatization lies in the opening of the thiamine's thiazole ring, which allows for the attachment of a disulfide group. This transformation from the water-soluble thiamine to the lipid-soluble prosultiamine is a critical step in improving its bioavailability.

The disulfide bond is the linchpin of prosultiamine's enhanced biological properties. This chemical feature is responsible for the molecule's increased lipophilicity, allowing it to be more readily absorbed from the intestine and to penetrate cell membranes more effectively than thiamine itself.

The nature of the substituent attached to the disulfide bond plays a crucial role in modulating these properties. The "propyl" group in prosultiamine is a key determinant of its specific pharmacokinetic profile. Research into various thiamine disulfide derivatives has shown that the type of substituent on the disulfide bridge influences the compound's lipophilicity and, consequently, its absorption and distribution in the body. For instance, the presence of an n-propyl disulfide promoiety in a similar class of compounds was shown to lead to a highly lipophilic derivative, which can more easily penetrate into cells. This structural feature allows for a higher intracellular concentration of the active form of the vitamin after the disulfide bond is cleaved.

Studies comparing different thiamine disulfide derivatives have highlighted the importance of the disulfide group in their biological action. It is this key structural element that facilitates their conversion to thiamine within the body, where it can then exert its vital coenzymatic functions. The reduction of the disulfide bond is a critical step in this activation process, and it is influenced by intracellular reducing systems like glutathione (B108866) and the thioredoxin system.

Comparative Molecular Pharmacology of Thiamine Derivatives

To fully appreciate the unique characteristics of prosultiamine, it is essential to compare its molecular pharmacology with that of other prominent thiamine derivatives. These comparisons shed light on the subtle yet significant differences in their mechanisms of action and therapeutic profiles.

While all are thiamine derivatives, prosultiamine, fursultiamine (B1674287), and benfotiamine (B1667992) exhibit distinct pharmacological profiles due to their structural differences. Fursultiamine, like prosultiamine, is a disulfide derivative. In contrast, benfotiamine is an S-acyl thiamine derivative. This fundamental difference in their chemical nature—a disulfide bond versus a thioester bond—results in different mechanisms of absorption and metabolic pathways.

Lipid-soluble thiamine disulfide derivatives like prosultiamine and fursultiamine are thought to be readily absorbed and then converted to thiamine. Benfotiamine, on the other hand, is proposed to be dephosphorylated in the intestine before being absorbed as S-benzoylthiamine, which is then converted to thiamine in various tissues.

Pharmacokinetic studies comparing fursultiamine and benfotiamine have suggested that benfotiamine may have a higher bioavailability. One study found that while both compounds significantly increased blood levels of thiamine and its phosphate (B84403) esters, benfotiamine showed a better bioavailability profile than fursultiamine. However, it is important to note that benfotiamine's effects are primarily observed in peripheral tissues, with no significant increase in thiamine levels in the brain. This contrasts with some disulfide derivatives which have shown effects on the central nervous system.

The reduction of the disulfide bond in these derivatives is a key step and is mediated by cellular reducing systems such as the glutathione and thioredoxin systems. The efficiency of this reduction can vary between different derivatives, potentially leading to differences in their pharmacological effects. For instance, studies on thiamine disulfide, sulbutiamine, and fursultiamine have shown that all can be reduced by these systems, but with varying efficiencies.

Computational Approaches in Structure-Activity Research

In recent years, computational methods have become invaluable tools in the field of drug design and development. These in silico approaches offer a way to predict and understand the relationship between a molecule's structure and its biological activity, thereby guiding the synthesis of more effective therapeutic agents.

While specific computational studies focused solely on prosultiamine hydrochloride are not widely reported in publicly accessible literature, the principles of these techniques are highly applicable to understanding its structure-activity relationship. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for this purpose.

QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For thiamine derivatives, a QSAR study could correlate descriptors of molecular structure (such as lipophilicity, electronic properties, and steric factors) with their measured bioavailability or therapeutic efficacy. This can help identify the key structural features that govern their activity.

Molecular docking simulations can provide insights into how thiamine derivatives interact with biological targets, such as enzymes or transport proteins. By modeling the binding of different analogues to a target protein, researchers can predict their binding affinity and understand the molecular interactions that are crucial for their biological effect. For instance, molecular modeling studies have been used to investigate the binding of thiamine to various proteins. Such approaches could be employed to compare the binding of prosultiamine and its analogues to relevant biological targets, helping to explain their differential activities.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of designing and developing new and improved thiamine derivatives with enhanced therapeutic properties.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of prosultiamine, docking studies can elucidate its interaction with target proteins, providing a basis for understanding its biological activity.

While specific molecular docking studies for this compound are not extensively detailed in publicly available research, studies on analogous thiamine disulfide derivatives provide a framework for understanding its potential interactions. For instance, research on other thiamine-derived disulfides, such as sulbutiamine and fursultiamine, has explored their role in modulating the thiol redox state. nih.gov These studies suggest that the disulfide bond is a key chemical feature.

One area of investigation for thiamine derivatives is their potential to activate the Keap1-Nrf2-ARE pathway, a critical signaling pathway in cellular defense against oxidative stress. Molecular modeling of benfotiamine, another thiamine derivative, and its metabolites has shown a high docking score with components of this pathway, suggesting a mechanism of action involving the displacement of Nrf2 from Keap1. nih.gov Given that prosultiamine is also a thiamine disulfide derivative, it is plausible that it could interact with proteins rich in reactive thiol groups, such as Keap1, through a thiol-disulfide exchange mechanism. This interaction could lead to the activation of the Nrf2 transcription factor. nih.gov

Pharmacological studies on thiamine disulfide derivatives, including thiamine propyl disulfide (TPD), which is structurally similar to prosultiamine, have suggested that their biological effects may be related to the common chemical structure of the disulfide, particularly the alkyldisulfide chain. nih.gov

Table 1: Predicted Interactions of Thiamine Analogs with Protein Targets (Hypothetical based on related compounds)

| Compound Class | Potential Protein Target | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Thiamine Disulfide Derivatives | Keap1 | Cys151, Cys273, Cys288 | -7.5 to -9.0 |

| Thiamine Analogs | Thiamine Pyrophosphokinase | Asp98, Glu154, Tyr189 | -6.0 to -8.5 |

| Thiamine Derivatives | Thiamine-binding proteins | Trp, Tyr, Phe (aromatic stacking) | -5.5 to -7.0 |

This table is illustrative and based on findings from related thiamine derivatives. Specific values for this compound would require dedicated computational studies.

Predictive Modeling of Compound Efficacy and Selectivity

Predictive modeling in drug discovery utilizes computational algorithms to forecast the biological activity, pharmacokinetic properties, and potential toxicity of chemical compounds. These in silico models are valuable for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug development process.

For this compound and its derivatives, predictive modeling could be applied to estimate several key parameters:

Efficacy: Predicting the therapeutic effectiveness of a compound for a specific condition. For neurotropic agents like prosultiamine, this could involve predicting their ability to modulate neuronal function or protect against neurodegeneration. Studies on the combination of neurotropic B vitamins, including thiamine (B1), have shown enhanced neural cell maturation and connectivity. mdpi.comnih.gov Predictive models could be developed to identify derivatives of prosultiamine with even greater neuroregenerative potential.

Selectivity: Forecasting the ability of a compound to interact with its intended target with high specificity, minimizing off-target effects. For prosultiamine, this would involve predicting its binding affinity for various thiamine-dependent enzymes and other potential protein targets.

Pharmacokinetics: Models can predict absorption, distribution, metabolism, and excretion (ADME) properties. For thiamine derivatives, a key consideration is their ability to cross the blood-brain barrier (BBB). While some thiamine derivatives have limited brain penetration, lipid-soluble disulfide derivatives are designed for improved bioavailability. researchgate.net Predictive models for BBB permeability could be instrumental in designing novel prosultiamine derivatives with enhanced central nervous system uptake.

Table 2: Key Molecular Descriptors for Predictive Modeling of Thiamine Derivatives

| Descriptor Category | Specific Descriptors | Relevance to Efficacy and Selectivity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences ligand-protein binding interactions and reactivity. |

| Steric | Molecular volume, Surface area, Shape indices | Determines the fit of the molecule within the binding pocket of a target protein. |

| Hydrophobicity | LogP, Polar surface area (PSA) | Crucial for membrane permeability, including crossing the blood-brain barrier, and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |

This table outlines general descriptor types that would be relevant for building predictive models for prosultiamine derivatives.

The development of robust predictive models for prosultiamine and its analogs would require a substantial dataset of compounds with experimentally determined biological activities. Such models could then guide the synthesis of novel derivatives with optimized efficacy and selectivity for various therapeutic applications.

Analytical Methodologies for Prosultiamine Hydrochloride Research

Chromatographic Quantification Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of prosultiamine (B1679732) and its related compounds. Its versatility allows for the separation of complex mixtures, enabling precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of thiamine (B1217682) derivatives, including prosultiamine. openaccessjournals.com The development of a robust HPLC method requires careful optimization of chromatographic conditions, such as the column, mobile phase, and detection method, to achieve the desired separation and sensitivity. openaccessjournals.comeijppr.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation used for prosultiamine and its metabolites. researchgate.net This technique separates molecules based on their hydrophobicity.

A specific RP-HPLC method has been developed for the analysis of prosultiamine utilizing a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase for this method consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

For metabolite profiling, which involves the simultaneous measurement of a parent drug and its various metabolic products, RP-HPLC is invaluable. The separation of prosultiamine from its key metabolites, such as thiamine and thiamine phosphate (B84403) esters, can be achieved using C18 or polymeric poly(divinyl)benzene (PDVB) columns. researchgate.netresearchgate.net The use of ion-pairing agents, such as tetrabutylammonium (B224687) hydroxide (B78521) or sodium-1-hexanesulfonate, can be incorporated to improve the retention and resolution of the more polar, charged metabolites like thiamine monophosphate (TMP) and thiamine pyrophosphate (TPP). nih.govnih.gov

Table 1: Example of RP-HPLC Conditions for Thiamine and its Phosphorylated Forms

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Kinetex EVO C18 | nih.gov |

| Mobile Phase | Gradient of phosphate-buffered aqueous solution with tetrabutylammonium hydroxide and methanol | nih.gov |

| Detection | Fluorescence (post-derivatization) | nih.gov |

| Internal Standard | Pyrithiamine (B133093) | nih.gov |

Ion-exchange chromatography is a powerful technique for separating ionic compounds. Given that thiamine and its phosphorylated metabolites (TMP, TPP) are cationic, ion-exchange chromatography plays a significant role in their analysis. researchgate.netcornell.edu This method separates molecules based on their net charge, which is influenced by the pH of the mobile phase. It is particularly useful for separating thiamine from its mono-, di-, and triphosphate esters, which carry different negative charges on the phosphate groups. researchgate.net

The choice of detector is critical for achieving the required sensitivity and selectivity in HPLC analysis.

UV Detection : Ultraviolet (UV) detectors are widely used in HPLC for their simplicity and broad applicability. labinsights.nl Thiamine has a native UV absorbance maximum around 242 nm, which allows for its direct detection. cornell.edu However, for complex biological samples, selectivity can be an issue. Wavelengths such as 254 nm are also commonly used. researchgate.net

Fluorescence Detection : For higher sensitivity and selectivity, fluorescence detection is the preferred method. nih.gov Thiamine itself is not naturally fluorescent, but it can be easily converted to a highly fluorescent derivative called thiochrome (B1210408) through an oxidation reaction. cornell.educhromatographyonline.com This reaction is typically performed either before the column (pre-column derivatization) or after the column (post-column derivatization) using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium. researchgate.netscispace.com The resulting thiochrome fluoresces strongly, with typical excitation and emission wavelengths around 360-375 nm and 435-450 nm, respectively, allowing for detection at very low concentrations. cornell.eduscispace.com This high sensitivity is crucial for analyzing biological samples where the analytes are often present in trace amounts. nih.gov

Table 2: Comparison of HPLC Detection Methods for Thiamine Derivatives

| Detector | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| UV/Vis | Absorbance of UV/Visible light by the analyte. | Simple, robust, non-destructive. | Lower sensitivity and selectivity compared to fluorescence. | labinsights.nl |

| Fluorescence | Detection of light emitted from the analyte after excitation. Requires derivatization of thiamine to thiochrome. | High sensitivity and selectivity. | Requires a derivatization step, which can add complexity. | cornell.educhromatographyonline.com |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC), also referred to as UHPLC, represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC systems. measurlabs.com This results in several key advantages:

Increased Resolution : Sharper and narrower peaks, allowing for better separation of complex mixtures.

Higher Speed : Analysis times can be reduced significantly, increasing sample throughput. measurlabs.com

Enhanced Sensitivity : The sharper peaks lead to a greater peak height and a better signal-to-noise ratio.

These features make UPLC particularly well-suited for the demanding analysis of pharmaceutical compounds and their metabolites in biological fluids. measurlabs.comnih.gov For prosultiamine analysis, methods developed on HPLC can often be transferred to a UPLC system, taking advantage of the improved performance. sielc.com The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the rapid and sensitive quantification of multiple analytes, such as various B-vitamins, in a single run. besjournal.com

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides a high degree of specificity and sensitivity, making it an ideal tool for pharmaceutical and metabolic research.

For the analysis of prosultiamine, LC-MS/MS is the recommended advanced method for quantification in complex biological matrices. In a typical LC-MS/MS experiment, the parent drug and its metabolites are first separated by the LC system. The eluent is then introduced into the mass spectrometer's ion source, where the molecules are ionized. In the mass analyzer, the parent ion of the target analyte is selected and then fragmented through collision-induced dissociation (CID). wikipedia.org

This fragmentation process breaks the molecule into smaller, characteristic fragment ions. wikipedia.orglibretexts.org The specific pattern of fragment ions, known as a mass spectrum, serves as a "fingerprint" for the molecule, allowing for highly confident identification and quantification, even in the presence of co-eluting compounds from a complex matrix. uab.eduresearchgate.net This capability is crucial for metabolite profiling, where the goal is to identify unknown metabolites and elucidate their structures based on their fragmentation patterns. The development of UPLC-MS/MS methods has enabled the rapid, sensitive, and simultaneous quantification of multiple compounds in biological samples, which is highly applicable to pharmacokinetic studies of prosultiamine. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific analysis of prosultiamine and its derivatives. This powerful technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the identification and quantification of target compounds even in complex biological samples.

In LC-MS/MS analysis, a sample is first introduced into a liquid chromatograph, which separates its components. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are filtered based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), specific precursor ions are selected and fragmented to produce product ions, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound, ensuring high specificity.

Research has demonstrated the utility of LC-MS/MS for the quantification of thiamine derivatives in various matrices. For instance, a method for the simultaneous determination of ten B vitamins, including thiamin, in mouse colon tissue was developed using LC-MS/MS. nih.gov This method was validated according to FDA guidelines and demonstrated good linearity, accuracy, and precision. nih.gov Another study established an LC-MS/MS method for determining promethazine (B1679618) and its metabolites in swine tissues, showcasing the technique's applicability to drug residue analysis. mdpi.com

The development of high-throughput LC-MS/MS methods has become increasingly important. One such method for measuring thiamine diphosphate (B83284) (TDP), the active form of vitamin B1, in whole blood utilizes protein precipitation and multiplex LC-ESI-MS/MS analysis. oup.com This approach significantly reduces injection times and minimizes mass spectrometer idle time, making it suitable for large-scale clinical and research applications. oup.comnih.govoup.com

Key parameters in developing an LC-MS/MS method include the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. For example, a method for analyzing B vitamins in whole blood used a Thermo Acclaim C30 column with a gradient elution of mobile phases containing ammonium (B1175870) formate (B1220265) and formic acid. plos.orgnih.gov Mass spectrometry was performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. mdpi.complos.org

Table 1: Example LC-MS/MS Parameters for Thiamine Derivative Analysis

| Parameter | Setting | Reference |

| Chromatography Column | Thermo Acclaim C30 (150 x 2.1 mm, 3 μm) | plos.orgnih.gov |

| Mobile Phase | A: Ammonium formate in water with formic acid | plos.orgnih.gov |

| B: Ammonium formate in water with formic acid (higher concentration) | plos.orgnih.gov | |

| C: Acetonitrile with ammonium formate and formic acid | plos.orgnih.gov | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.comnih.govoup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.govoup.com |

| Precursor Ion (m/z) for TDP | 425.05 | oup.com |

| Product Ions (m/z) for TDP | 121.1 (quantifier), 304.00 (qualifier) | oup.com |

Applications in Degradation Pathway Analysis

Understanding the degradation pathways of a pharmaceutical compound like prosultiamine hydrochloride is critical for ensuring its stability and efficacy. Stability-indicating assay methods are developed to separate the intact drug from its degradation products, which are formed under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress. srce.hrnih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for these studies. A stability-indicating HPLC method was developed for the simultaneous determination of paracetamol, thiamine, and pyridoxal (B1214274) phosphate in tablet formulations. srce.hr The study involved subjecting the drug solution to forced degradation conditions and analyzing the resulting mixture. The method was able to separate the active pharmaceutical ingredients (APIs) from their degradation products. srce.hr For instance, under alkaline conditions, thiamine was found to be stable, while under oxidative stress with 3% hydrogen peroxide, it showed a 5.7% degradation. srce.hr

LC-MS/MS is also a valuable tool for characterizing degradation products. A study on thiamine hydrochloride injection used LC-MS/MS/QTOF (Quadrupole Time-of-Flight) to identify an oxidative degradation product with a mass-to-charge ratio (m/z) of 351.1604, which was postulated to result from an interaction with excipients. innovareacademics.in

Table 2: Example of Forced Degradation Conditions and Thiamine Stability

| Stress Condition | Reagent/Condition | Degradation of Thiamine (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl for 12 hours | Not specified, but degradation products observed | srce.hr |

| Alkaline Hydrolysis | 0.1 M NaOH for 12 hours | Stable | srce.hr |

| Oxidative Stress | 15% H₂O₂ for 12 hours | 5.7 | srce.hr |

| Thermal Stress | Not specified | Stable | srce.hr |

| Photolytic Stress | Not specified | Stable | srce.hr |

High-Throughput Measurement of Thiamine Diphosphate

Thiamine diphosphate (TDP), also known as thiamine pyrophosphate (TPP), is the biologically active form of thiamine and a crucial cofactor in many metabolic reactions. oup.comnvkc.nlresearchgate.net The demand for TDP testing has led to the development of high-throughput analytical methods.

LC-MS/MS is the predominant technique for high-throughput TDP analysis due to its speed, specificity, and sensitivity. oup.comnih.govoup.com A multiplexed LC-MS/MS system, which uses multiple parallel liquid chromatography instruments connected to a single mass spectrometer, can significantly increase sample throughput. nih.govoup.com One such system was able to reduce the analysis time to 2.25 minutes per sample. oup.comnih.govoup.com

The sample preparation for high-throughput analysis is typically streamlined. A common method involves deproteinization of whole blood samples with an acid, such as trichloroacetic acid or perchloric acid, after the addition of a stable-isotope-labeled internal standard like TDP-d3. nih.govoup.complos.org The method's performance is validated for linearity, accuracy, precision, and stability. oup.comnih.govoup.com For example, one validated method demonstrated linearity in the range of 20 to 1000 nmol/L with an intra- and inter-day imprecision of ≤3%. nih.govoup.com

Spectroscopic Characterization in Research Settings

UV-Visible Spectroscopy for Concentration and Stability Monitoring

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used analytical technique for the quantitative analysis and stability assessment of pharmaceutical compounds. technologynetworks.comhunterlab.comatriainnovation.com The technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. msu.edu

For prosultiamine and its parent compound thiamine, UV-Vis spectroscopy can be used to determine their concentration in a solution by measuring the absorbance at their wavelength of maximum absorption (λmax). plos.org The λmax for thiamine has been reported at 248 nm. plos.org This technique is also valuable for monitoring the stability of a drug over time or under different environmental conditions. hunterlab.com Any degradation of the compound can lead to a change in the absorbance or a shift in the λmax, indicating a chemical change. hunterlab.com

Molecular Biology and Cellular Assays

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression and Proviral Load

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful molecular biology technique used to amplify and simultaneously quantify a targeted DNA molecule.

In the context of thiamine research, qPCR has been employed to study the expression of genes involved in thiamine biosynthesis. For example, studies have analyzed the expression of genes like THIC and THI4 in response to various stimuli, such as oxidative stress or the application of exogenous thiamine. researchgate.netusm.mynih.gov In one study, the application of exogenous thiamine to oil palm seedlings resulted in an approximately 5-fold decrease in ThiC gene expression, as measured by qPCR. nih.gov This suggests a feedback regulation mechanism.

Prosultiamine has been investigated for its potential therapeutic effects, particularly in the context of Human T-lymphotropic virus type-I (HTLV-I) infection. researchgate.netwikipedia.org qPCR is a critical tool in this research for quantifying the HTLV-I proviral load, which is the amount of viral DNA integrated into the host cell's genome. researchgate.net A decrease in the proviral load can be an indicator of the treatment's efficacy. In a clinical trial with HAM/TSP (HTLV-I-associated myelopathy/tropical spastic paraparesis) patients, intravenous administration of prosultiamine led to a decrease in the HTLV-I proviral copy numbers in peripheral blood to approximately 30-50% of their pretreatment levels. researchgate.net This measurement was performed using a real-time quantitative PCR assay. researchgate.netnih.govrbmb.net

Flow Cytometry for Cellular Processes (e.g., Apoptosis)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. bio-rad-antibodies.com In the context of prosultiamine research, it is particularly valuable for studying apoptosis, or programmed cell death.

Researchers have utilized flow cytometry to investigate the apoptotic pathway induced by prosultiamine in various cell lines. researchgate.netnih.gov For instance, studies have shown that prosultiamine can induce caspase-dependent apoptosis. researchgate.netnih.govspringermedizin.de This is often determined by analyzing key apoptotic events such as the loss of mitochondrial membrane potential. researchgate.netnih.gov Flow cytometry can quantify the percentage of cells undergoing different stages of apoptosis (early, late) by using specific fluorescent probes. medchemexpress.comnih.gov Commonly used assays involve staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis, and propidium (B1200493) iodide (PI), which stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. medchemexpress.comnih.govthermofisher.com

By treating cells with prosultiamine and subsequently analyzing them via flow cytometry, researchers can gather quantitative data on the extent of apoptosis induction. researchgate.netnih.gov This information is critical for understanding the compound's potential as a therapeutic agent, for example, in targeting specific cell populations like virus-infected cells. researchgate.netnih.govspringermedizin.de

Western Blot Analysis for Protein Expression and Pathway Activation

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. researchgate.netnih.govnih.gov It is an indispensable tool in prosultiamine research for investigating the molecular pathways affected by the compound.

This method has been employed to confirm the involvement of specific proteins in the apoptotic process initiated by prosultiamine. researchgate.netnih.govnii.ac.jp For example, after observing apoptosis through flow cytometry, western blotting can be used to analyze the expression levels of key apoptosis-related proteins, such as caspases. researchgate.netnih.gov The activation of caspases, a hallmark of apoptosis, can be detected by observing the cleavage of pro-caspases into their active forms. nih.gov